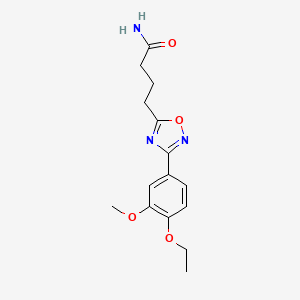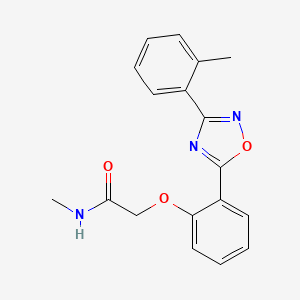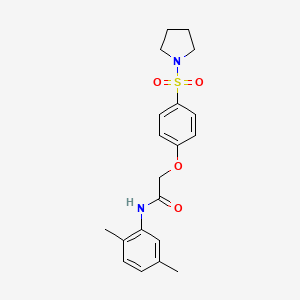
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging and therapy of neuroinflammatory diseases. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in microglia and astrocytes in the central nervous system (CNS).
作用機序
TSPO is a mitochondrial protein that is involved in various cellular processes, such as cholesterol transport, apoptosis, and inflammation. In the CNS, TSPO is upregulated in activated microglia and astrocytes in response to injury or disease. N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to TSPO with high affinity and selectivity, allowing for the visualization and quantification of TSPO expression in vivo.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the viability or function of microglia or astrocytes, and does not induce any significant changes in the levels of pro-inflammatory cytokines or chemokines. However, it should be noted that the long-term effects of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on the CNS are still unknown.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its minimal toxicity and side effects, and its ability to cross the blood-brain barrier and bind to TSPO in vivo. However, it also has some limitations, such as its relatively low signal-to-noise ratio in PET imaging, its potential off-target effects on other mitochondrial proteins, and its limited availability and high cost.
将来の方向性
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including:
1. Optimization of the synthesis method and purification process to improve the yield and purity of the final product.
2. Development of new TSPO ligands with higher affinity and selectivity for imaging and therapy of neuroinflammatory diseases.
3. Investigation of the long-term effects of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on the CNS and its potential use in chronic neuroinflammatory diseases.
4. Development of new imaging modalities and techniques for the visualization and quantification of TSPO in vivo.
5. Investigation of the role of TSPO in neuroinflammation and its potential as a therapeutic target for neuroinflammatory diseases.
合成法
The synthesis of N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, starting from 2,5-dimethylphenylamine and 4-(pyrrolidin-1-ylsulfonyl)phenol. The final step involves the reaction of the intermediate with chloroacetyl chloride to yield the target compound. The purity and yield of the final product can be optimized by using different solvents and reaction conditions.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential use in positron emission tomography (PET) imaging of neuroinflammation in vivo. It has been shown to selectively bind to TSPO in activated microglia and astrocytes, which are key players in the immune response in the CNS. PET imaging with N-(2,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used to visualize the distribution and density of TSPO in various neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and stroke.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-6-16(2)19(13-15)21-20(23)14-26-17-7-9-18(10-8-17)27(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPSCNVGXAXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

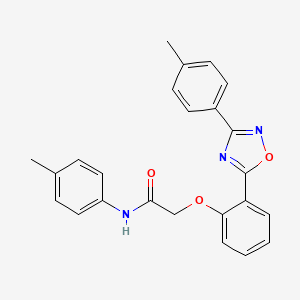

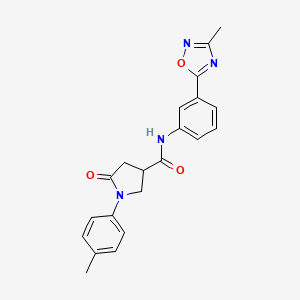
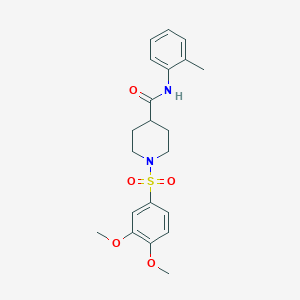
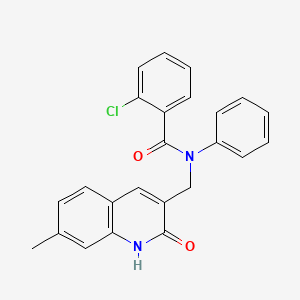
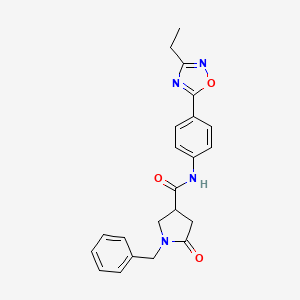
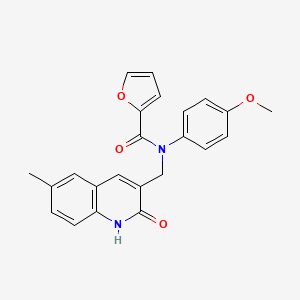
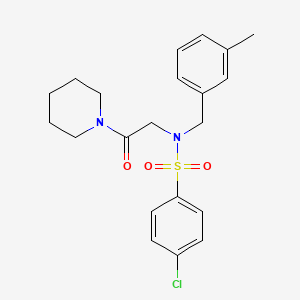
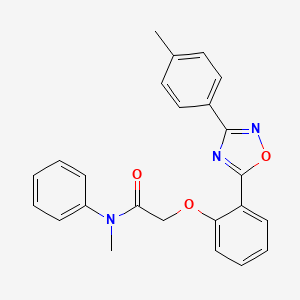
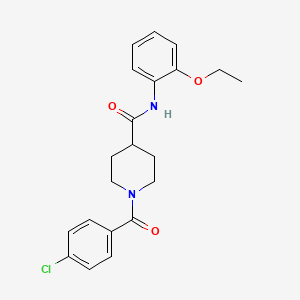
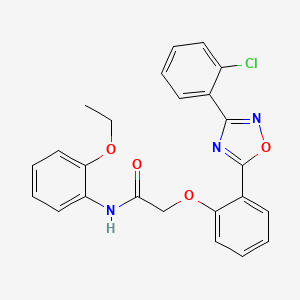
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
